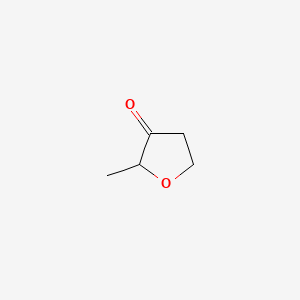

2-Methyltetrahydrofuran-3-one

概要

説明

準備方法

2-Methyltetrahydrofuran-3-one can be synthesized through various methods:

Hydrolytic Decarboxylation: This method involves the hydrolytic decarboxylation of 2-methyl-4-carbomethoxytetrahydrofuran-3-one.

Acid-Catalyzed Ring Closure: Another method is the acid-catalyzed ring closure of β-alkoxy-diazoketones.

Condensation Reactions: It can also be prepared via the condensation of ethyl lactate and methyl acrylate in dimethyl sulfoxide solution.

化学反応の分析

2-メチルテトラヒドロフラン-3-オンは、さまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、還元のための水素、次亜塩素酸リチウムなどの酸化剤、置換反応のための有機金属試薬が含まれます . これらの反応から形成される主な生成物には、さまざまなフラン誘導体と化合物の還元型が含まれます .

4. 科学研究への応用

2-メチルテトラヒドロフラン-3-オンは、いくつかの科学研究への応用があります。

科学的研究の応用

Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Flavoring Agent | Used in food products to enhance flavor profiles. | Baked goods, confections, coffee, cocoa. |

| Fragrance Industry | Integral in creating scent profiles for perfumes and personal care products. | Perfumes, cosmetics. |

| Solvent Applications | Acts as a solvent in chemical reactions and organic synthesis. | Organic synthesis processes. |

| Polymer Production | Enhances properties of polymers used in packaging and coatings. | Flexible and durable materials. |

| Pharmaceuticals | Serves as an intermediate in drug synthesis. | Various pharmaceutical compounds. |

Flavoring Agent

2-Methyltetrahydrofuran-3-one is widely recognized for its pleasant aroma and flavor, contributing to the sensory characteristics of various food products. It is particularly noted for its role in coffee flavoring, where it mimics the aroma of roasted coffee beans at concentrations typically between 5-20 ppm . Additionally, it enhances the taste of baked goods and confectionery products through its sweet caramel character and nuttiness.

Fragrance Industry

This compound is employed in the fragrance sector due to its clean musk-like scent, which is comparable to macrocyclic musks . It is utilized in formulating perfumes and personal care products, where it contributes to complex scent profiles that appeal to consumers.

Solvent Applications

As a solvent, this compound is effective in dissolving a wide range of organic compounds, making it valuable in organic synthesis . Its use as a solvent facilitates various chemical reactions, enhancing reaction rates and yields.

Polymer Production

In the field of polymer chemistry, this compound plays a significant role in improving the flexibility and durability of polymers . It is involved in the production of materials used for packaging and coatings, where enhanced material properties are crucial for performance.

Pharmaceuticals

In medicinal chemistry, this compound serves as an intermediate for synthesizing various pharmaceutical compounds . Its unique chemical structure allows for modifications that can lead to the development of new drugs with improved efficacy.

Case Study 1: Flavor Enhancement in Coffee Products

A study demonstrated that incorporating this compound into coffee flavor formulations significantly improved consumer acceptance due to its ability to replicate the natural aroma of roasted coffee beans . This application has led to increased sales in specialty coffee products.

Case Study 2: Cosmetic Formulations

In cosmetic formulations, the addition of this compound has been shown to enhance fragrance longevity and stability . A leading cosmetic brand reported improved product performance after integrating this compound into their fragrance line.

作用機序

2-メチルテトラヒドロフラン-3-オンの作用機序には、分子標的および経路との相互作用が含まれます。

酸化機構: 低温酸化プロセスの中間体として作用し、バイオ燃料の燃焼化学に役割を果たします.

クオラムセンシング阻害: この化合物は、細菌におけるクオラムセンシングを阻害し、それらの成長とバイオフィルム形成に影響を与えます.

6. 類似の化合物との比較

2-メチルテトラヒドロフラン-3-オンは、他の類似の化合物と比較できます。

4-ヒドロキシ-2,5-ジメチル-3(2H)-フランオン: 2-メチルテトラヒドロフラン-3-オンと同様に、甘くキャラメルのような香りが知られています.

2-イソブチル-3-メトキシピラジン: 香料および香料産業で使用される別の化合物ですが、異なる香りのプロファイルです.

5-エチル-3-ヒドロキシ-4-メチル-2(5H)-フランオン: 構造は似ていますが、化学的性質と用途は異なります.

2-メチルテトラヒドロフラン-3-オンの独自性は、その安定性、心地よい香り、さまざまな化学反応および用途における汎用性にあります .

類似化合物との比較

2-Methyltetrahydrofuran-3-one can be compared with other similar compounds:

4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its sweet, caramel-like aroma, similar to this compound.

2-Isobutyl-3-methoxypyrazine: Another compound used in the flavor and fragrance industry, but with a different aroma profile.

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone: Similar in structure but with distinct chemical properties and applications.

The uniqueness of this compound lies in its stability, pleasant aroma, and versatility in various chemical reactions and applications .

生物活性

2-Methyltetrahydrofuran-3-one (CAS Registry Number 3188-00-9) is a cyclic ketone that has garnered attention due to its presence in various natural products and its potential applications in food and fragrance industries. This article explores its biological activity, focusing on genotoxicity, toxicity profiles, and other relevant biological effects.

- Molecular Formula : CHO

- Molecular Weight : 100.12 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : 139 °C

- Flash Point : 38 °C

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its toxicity and safety profile.

Genotoxicity Studies

Genotoxicity refers to the ability of a substance to damage genetic information in cells. Several studies have assessed the genotoxic potential of this compound:

- Ames Test : The compound was tested using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2uvrA. The results indicated equivocal mutagenic activity, with slight increases in revertant colonies observed in strain TA98 at high concentrations (up to 5000 μg/plate) .

- Mammalian Cell Gene Mutation Assay : Conducted according to OECD guidelines, this assay used Chinese hamster ovary (CHO) cells treated with concentrations up to 1000 μg/mL. No significant increases in mutant colonies were observed, indicating that the compound is not mutagenic .

- Micronucleus Test : An in vitro micronucleus test showed that this compound did not induce micronuclei in human peripheral blood lymphocytes at concentrations up to 1000 μg/mL, suggesting it is non-clastogenic .

Toxicity Profiles

The compound has also been evaluated for various toxicity endpoints:

Case Studies

Recent research has highlighted the presence of this compound in various natural sources and its implications:

特性

IUPAC Name |

2-methyloxolan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4-5(6)2-3-7-4/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWYQRVIQDNGBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047677 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Wintergreen-like aroma | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 to 139.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.180-1.185 | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1436/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3188-00-9 | |

| Record name | Dihydro-2-methyl-3(2H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3188-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003188009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(2H)-Furanone, dihydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyltetrahydrofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3703CL967 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyltetrahydrofuran-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031178 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 2-methyltetrahydrofuran-3-one and where is it found naturally?

A1: this compound, also known as coffee furanone, is a cyclic ether that contributes to the aroma profile of roasted coffee []. It is also found in flue-cured tobacco and influences the overall smoking quality [, ].

Q2: How does the structure of this compound relate to its aroma?

A2: The aroma of this compound has been characterized as caramel-like and roasted. Researchers have used microwave spectroscopy and quantum chemical calculations to determine the molecule's structure. They found two stable conformers, with the most stable form having the methyl group in an equatorial position []. This spatial arrangement of atoms likely contributes to the molecule's interaction with olfactory receptors, resulting in the perceived aroma.

Q3: How does this compound influence the smoking quality of tobacco?

A3: Studies have shown that this compound has a strong positive correlation with the overall smoking quality of flue-cured tobacco []. Specifically, it has been identified as having a direct positive effect on the sensory attributes of tobacco, potentially by contributing to its aroma profile [, ].

Q4: Can this compound be synthesized, and if so, how?

A4: Yes, this compound can be efficiently synthesized from the oxidative hydroxylation of 2-acetylbutyrolactone []. This method provides a reliable way to obtain the compound for research and potential applications.

Q5: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?

A6: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) coupled with headspace analysis has been successfully employed to determine the presence and quantity of this compound in complex mixtures like Qibai Pingfei Capsule []. This technique allows for the separation and identification of volatile compounds, providing valuable information about the composition of various samples.

Q6: Has this compound been assessed for safety as a fragrance ingredient?

A7: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound when used as a fragrance ingredient []. While the specific details of the assessment are not provided in the abstract, this indicates that the compound's safety profile has been evaluated for its intended use.

Q7: Can this compound be used as a building block for synthesizing other compounds?

A8: Yes, researchers have utilized this compound in a reaction with malononitrile and aromatic aldehydes to synthesize 5-amino-3-methyl-7-aryl-1,3-dihydroisobenzofuran-4,6-dicarbonitrile derivatives []. This highlights the compound's versatility as a starting material for creating diverse chemical structures with potential applications in various fields.

Q8: What is the role of this compound in enzymatic reactions?

A9: Research indicates that this compound can be utilized as a bio-sourced co-solvent in enzymatic reactions, potentially offering a greener alternative to commonly used solvents like DMSO []. This application is particularly relevant in the context of sustainable chemistry and developing environmentally friendly processes.

Q9: Have there been any studies on the phase behavior of this compound?

A10: Yes, researchers have investigated the phase equilibrium data and thermodynamic modeling of systems involving this compound, carbon dioxide, and glucose []. This type of research is crucial for understanding the behavior of this compound in various conditions and for designing processes involving its separation and purification.

Q10: Is there a way to convert this compound into a difluorinated analog?

A11: Yes, a method has been developed to produce 2-substituted 3,3-difluorofuran derivatives, including those derived from this compound, using diethylammonium sulfur trifluoride (DAST) in the presence of a catalytic amount of pyridine hydrofluoride []. This transformation highlights the potential for modifying the structure of this compound to access compounds with potentially different biological or physical properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。